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Introduction
Palatinose™, also known as isomaltulose, is a disaccharide carbohydrate that occurs naturally

in honey and sugar cane juice.[1][2] It is commercially produced from sucrose by enzymatic

rearrangement.[2] Composed of glucose and fructose linked by an α-1,6 glycosidic bond,

Palatinose™ is fully digested and absorbed in the small intestine, providing the same caloric

value as sucrose (4 kcal/g).[3][4] However, due to the stronger bond compared to sucrose's

α-1,2 linkage, its hydrolysis by the sucrase-isomaltase enzyme complex is significantly slower.

[3][5] This results in a lower and slower rise in blood glucose levels, making Palatinose™ a

low-glycemic carbohydrate (GI = 32).[4][6]

This characteristic has led to its increasing use in various food and beverage products,

including sports drinks, energy gels, meal replacement shakes, baked goods, and

confectionery.[3][6][7] Accurate quantification of Palatinose™ in these complex matrices is

crucial for quality control, nutritional labeling, and research purposes. This document provides

detailed application notes and experimental protocols for the determination of Palatinose™ in

food and beverage samples.
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Several analytical techniques can be employed for the quantification of Palatinose™. The

most common and well-established methods include High-Performance Liquid

Chromatography (HPLC) with various detectors and enzymatic assays.

High-Performance Liquid Chromatography (HPLC) is the preferred method for its ability to

separate and quantify Palatinose™ from other sugars that may be present in the sample, such

as glucose, fructose, and sucrose.[8][9]

Refractive Index Detection (RID): A universal detector for sugars, suitable for isocratic

separations.[10][11]

Evaporative Light Scattering Detection (ELSD): Offers better sensitivity than RID and is

compatible with gradient elution, which is useful for complex samples containing multiple

carbohydrates.[12]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection

(HPAEC-PAD): A highly sensitive and specific method for carbohydrate analysis, capable of

separating isomers.[13][14][15]

Enzymatic Assays offer a more specific approach by utilizing enzymes that act on

disaccharides. While not as common for direct Palatinose™ quantification in food matrices, the

principle of using sucrase-isomaltase can be adapted.

Application Notes
Sample Preparation
Proper sample preparation is critical for accurate quantification and to prevent damage to the

analytical instrumentation. The goal is to extract the sugars from the food matrix and remove

interfering substances like proteins, fats, and particulates.

Liquid Samples (Beverages, Juices, Sports Drinks):

Dilution: Samples are typically diluted with deionized water or the mobile phase to bring

the Palatinose™ concentration within the calibration range of the analytical method.[1]

Centrifugation and Filtration: To remove pulp and other suspended solids, centrifugation

followed by filtration through a 0.22 µm or 0.45 µm syringe filter is recommended.[10]
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Semi-Solid and Solid Samples (Gels, Bars, Baked Goods, Powders):

Homogenization: A representative portion of the sample should be homogenized to ensure

uniformity.

Extraction: Sugars are typically extracted with hot deionized water or an aqueous organic

solvent mixture (e.g., ethanol-water). Sonication can aid in the extraction process.

Clarification: For samples high in protein and fat (e.g., dairy products, meal replacement

shakes), a clarification step is necessary. This can be achieved by protein precipitation

using reagents like Carrez solutions or by solid-phase extraction (SPE).[16] For dairy

samples, precipitation with acetonitrile can be effective.[16]

Centrifugation and Filtration: After extraction and clarification, the sample should be

centrifuged and the supernatant filtered before injection.

Method Validation
Any analytical method used for quantification should be properly validated to ensure reliable

results. Key validation parameters include:[17]

Linearity and Range: The method should demonstrate a linear relationship between the

analyte concentration and the detector response over a specified range.

Accuracy: The closeness of the measured value to the true value, often assessed through

recovery studies by spiking a blank matrix with a known amount of Palatinose™.

Precision: The degree of agreement among individual test results when the procedure is

applied repeatedly to multiple samplings from a homogeneous sample. This includes

repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess unequivocally the analyte in the presence of components

that may be expected to be present, such as other sugars or matrix components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the

analyte that can be reliably detected and quantified, respectively.
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Experimental Protocols
Protocol 1: Quantification of Palatinose™ by HPLC with
Refractive Index Detection (HPLC-RID)
This protocol is a general guideline for the quantification of Palatinose™ in food and beverage

samples using HPLC-RID.

1. Instrumentation and Materials

High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump,

autosampler, column oven, and a refractive index detector (RID).

Amino-based or ligand-exchange chromatography column suitable for sugar analysis.

Data acquisition and processing software.

Analytical balance, volumetric flasks, pipettes, and syringes.

Syringe filters (0.45 µm).

Palatinose™ analytical standard.

Other sugar standards (glucose, fructose, sucrose) as needed for specificity assessment.

HPLC-grade acetonitrile and deionized water.

2. Chromatographic Conditions

Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase: Acetonitrile:Water (75:25, v/v).[10]

Flow Rate: 1.0 mL/min.

Column Temperature: 35 °C.[10]

Injection Volume: 10-20 µL.
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Detector: Refractive Index Detector (RID), temperature controlled at 35 °C.[10]

Run Time: Approximately 20 minutes (adjust as needed based on the separation of all

sugars).

3. Preparation of Standards and Samples

Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of Palatinose™ standard

and dissolve it in 10 mL of deionized water in a volumetric flask.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution

with the mobile phase to achieve concentrations ranging from 0.1 to 5.0 mg/mL.

Sample Preparation:

Liquid Samples: Dilute the sample with the mobile phase to an expected Palatinose™

concentration within the calibration range. Filter through a 0.45 µm syringe filter.

Solid/Semi-solid Samples: Accurately weigh a known amount of the homogenized sample

(e.g., 1-5 g) into a beaker. Add a known volume of hot deionized water (e.g., 50 mL) and

stir until dissolved/dispersed. Allow to cool, then transfer to a volumetric flask and make up

to a final volume. For complex matrices, a clarification step may be needed. Centrifuge an

aliquot of the extract and filter the supernatant through a 0.45 µm syringe filter.

4. Analysis

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the calibration standards in order of increasing concentration.

Inject the prepared samples. It is recommended to inject a standard periodically to check for

any drift in retention time or response.

5. Data Processing and Calculation

Identify the Palatinose™ peak in the sample chromatograms by comparing the retention

time with that of the standard.
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Generate a calibration curve by plotting the peak area of the Palatinose™ standard against

its concentration.

Determine the concentration of Palatinose™ in the prepared sample solution from the

calibration curve.

Calculate the concentration of Palatinose™ in the original sample, taking into account the

initial sample weight/volume and any dilution factors.

Protocol 2: Enzymatic Assay for Disaccharide
Quantification (Adapted for Palatinose™)
This protocol outlines a general procedure for an indirect enzymatic assay for Palatinose™. It

relies on the hydrolysis of Palatinose™ into glucose and fructose by sucrase-isomaltase,

followed by the quantification of the liberated glucose.

1. Principle The isomaltase subunit of the sucrase-isomaltase enzyme complex specifically

hydrolyzes the α-1,6 glycosidic bond of Palatinose™, releasing one molecule of glucose and

one molecule of fructose.[5] The released glucose can then be quantified using a glucose

oxidase/peroxidase (GOPOD) assay. The amount of glucose produced is directly proportional

to the initial amount of Palatinose™. A blank sample without the sucrase-isomaltase enzyme is

necessary to account for any free glucose already present in the sample.

2. Materials

Sucrase-isomaltase enzyme preparation (or a suitable α-glucosidase with activity towards

the α-1,6 linkage).

Glucose oxidase/peroxidase (GOPOD) reagent kit.

Spectrophotometer or microplate reader capable of measuring absorbance at ~510 nm.

Incubator or water bath (37 °C).

Palatinose™ and glucose analytical standards.

Buffer solution (e.g., sodium maleate buffer, pH 6.0).
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Tris buffer for stopping the enzymatic reaction.

3. Procedure

Standard Curve Preparation: Prepare a series of glucose standards in the appropriate buffer.

Sample Preparation: Prepare an aqueous extract of the food or beverage sample as

described in the HPLC protocol. The extract should be clear and colorless.

Enzymatic Hydrolysis:

For each sample, prepare two tubes: a "Test" tube and a "Blank" tube.

To both tubes, add an aliquot of the sample extract.

To the "Test" tube, add the sucrase-isomaltase enzyme solution.

To the "Blank" tube, add an equal volume of buffer (without the enzyme).

Incubate all tubes at 37 °C for a defined period (e.g., 60 minutes) to allow for complete

hydrolysis.[5]

Stop the reaction by adding a stop solution (e.g., Tris buffer) or by heat inactivation.

Glucose Quantification:

Take an aliquot from each "Test" and "Blank" tube.

Add the GOPOD reagent to each aliquot and to the glucose standards.

Incubate according to the GOPOD kit instructions (e.g., 20 minutes at 37 °C).

Measure the absorbance at the specified wavelength (e.g., 510 nm).

4. Calculation

Construct a glucose standard curve by plotting absorbance versus glucose concentration.

Determine the glucose concentration in the "Test" and "Blank" tubes from the standard curve.
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Calculate the net glucose concentration produced from Palatinose™ hydrolysis: Net

Glucose = [Glucose]Test - [Glucose]Blank.

Calculate the concentration of Palatinose™ in the sample extract using the stoichiometry of

the reaction (1 mole of Palatinose™ yields 1 mole of glucose) and the molecular weights of

glucose and Palatinose™.

Factor in the initial sample weight and dilution to determine the Palatinose™ content in the

original sample.

Data Presentation
The following table summarizes typical Palatinose™ content in various food and beverage

products. Please note that these values can vary significantly between different brands and

formulations.

Food/Beverage Category
Typical Palatinose™ Content ( g/100g or
g/100mL)

Sports Drinks 2 - 10

Energy Gels 10 - 40

Meal Replacement Shakes 5 - 20

Cereal Bars 5 - 25

Baked Goods
Variable (used as a partial or full sucrose

replacement)

Confectionery
Variable (used as a partial or full sucrose

replacement)

Dairy Products (e.g., flavored milk, yogurt) 2 - 8

Note: The data presented is an aggregation from various sources and product labels and

should be considered as indicative ranges.
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Experimental Workflow for HPLC Quantification of
Palatinose™

Sample Preparation HPLC Analysis Data Processing
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(for solids)
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Liquid
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Clarification
(e.g., Protein Precipitation)

If needed Centrifugation

Autosampler Injection HPLC Column
(e.g., Amino) RID Detector Data Acquisition Chromatogram Peak Integration Calibration Curve Quantification Final Result

(mg/g or mg/mL)
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Caption: Workflow for Palatinose™ quantification by HPLC.

Enzymatic Assay Principle for Palatinose™
Quantification
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(in sample extract)

Glucose

Hydrolysis
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Colored Product
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Caption: Principle of the indirect enzymatic assay for Palatinose™.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-beverage-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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